molecular formula C19H17FN2O3S B6492387 1-(3,4-dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 899743-83-0

1-(3,4-dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B6492387
CAS No.: 899743-83-0
M. Wt: 372.4 g/mol
InChI Key: HULHTVMAPMSCPE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a 1,2-dihydropyrazin-2-one core substituted at the N1 position with a 3,4-dimethoxyphenyl group and at the C3 position with a [(3-fluorophenyl)methyl]sulfanyl moiety. This structure combines electron-donating methoxy groups and a fluorinated hydrophobic substituent, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[(3-fluorophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c1-24-16-7-6-15(11-17(16)25-2)22-9-8-21-18(19(22)23)26-12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULHTVMAPMSCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The increased levels of serotonin and norepinephrine can affect various biochemical pathways. Serotonin is involved in regulating mood, appetite, and sleep, while norepinephrine plays a role in attention and responding actions in the brain. Therefore, the inhibition of their reuptake can lead to an overall improvement in mood, reduction in anxiety, and better cognitive function.

Result of Action

The increased levels of serotonin and norepinephrine due to the action of F2696-0311 can lead to improved mood and reduced depressive symptoms. This is due to the role these neurotransmitters play in mood regulation and cognitive function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Dihydropyrazinone Family

The most direct structural analogues are BK65542 and BK65623 (), which share the 1,2-dihydropyrazin-2-one core but differ in substituents:

Compound N1 Substituent C3 Substituent Molecular Weight Key Structural Differences
Target Compound 3,4-Dimethoxyphenyl [(3-Fluorophenyl)methyl]thio 373.3* Bulky dimethoxyphenyl; fluorobenzylthio
BK65542 3-Fluorophenyl Cyclopropylmethylthio 276.33 Smaller fluorophenyl; cyclopropylthio
BK65623 4-Fluorophenyl Cyclopropylmethylthio 276.33 Fluorine position (para); cyclopropylthio

*Calculated molecular weight based on formula C₁₉H₁₈FN₂O₃S.

  • The [(3-fluorophenyl)methyl]sulfanyl substituent increases steric bulk and lipophilicity relative to BK65542’s cyclopropylmethylthio group, which may affect membrane permeability or metabolic stability .

Pyrazoline Derivatives ()

Compounds like 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) share a heterocyclic backbone but differ in core structure (2-pyrazoline vs. dihydropyrazinone). Key distinctions include:

  • Substituent Patterns : The target compound’s 3,4-dimethoxyphenyl and fluorobenzylthio groups contrast with the methylphenyl and alkoxyphenyl groups in pyrazoline derivatives, suggesting divergent pharmacological applications (e.g., central nervous system vs. anti-inflammatory targets) .

Compounds with 3,4-Dimethoxyphenyl Substituents

Atracurium besylate (), a neuromuscular blocking agent, incorporates a 3,4-dimethoxyphenyl group but within a bis-tetrahydroisoquinolinium scaffold. This highlights the versatility of the 3,4-dimethoxyphenyl motif in drug design, though the target compound’s dihydropyrazinone core likely confers distinct pharmacokinetic profiles (e.g., shorter half-life compared to atracurium’s complex degradation pathway) .

Sulfanyl-Containing Compounds

Montelukast sodium (), a leukotriene receptor antagonist, features a sulfanyl group linked to a cyclopropane moiety. While montelukast’s sulfanyl group contributes to receptor binding, the target compound’s fluorobenzylthio group may offer enhanced aromatic stacking interactions or resistance to oxidative metabolism .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The target compound’s fluorobenzylthio and dimethoxyphenyl groups likely increase logP compared to BK65542/BK65623, suggesting improved blood-brain barrier penetration.
  • Electronic Effects: Methoxy groups may stabilize the dihydropyrazinone core via resonance, while the fluorine atom could modulate electron-withdrawing effects at the benzylthio position.

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